molecular formula C10H11FO2 B7894783 5-Fluoro-2-isopropylbenzoic acid

5-Fluoro-2-isopropylbenzoic acid

Cat. No.: B7894783
M. Wt: 182.19 g/mol
InChI Key: OVJGVDMSIUDAJG-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylbenzoic acid (C₁₀H₁₁FO₂; molecular weight: 182.19 g/mol) is a fluorinated aromatic carboxylic acid featuring a fluorine atom at the 5-position and an isopropyl group at the 2-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom, which enhances acidity (pKa ~2.5–3.0), and the bulky isopropyl group, which influences steric interactions and solubility .

Properties

IUPAC Name

5-fluoro-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGVDMSIUDAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isopropylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-isopropylbenzoic acid. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of 5-Fluoro-2-isopropylbenzoic acid may involve more efficient and cost-effective methods. One such method could be the direct fluorination of 2-isopropylbenzoic acid using elemental fluorine in the presence of a catalyst. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of fluorine’s role in biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropylbenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The isopropyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
5-Fluoro-2-isopropylbenzoic acid F (5), isopropyl (2) C₁₀H₁₁FO₂ 182.19 High lipophilicity, steric bulk
5-Fluoro-2-methylbenzoic acid F (5), methyl (2) C₈H₇FO₂ 154.14 Lower steric hindrance
5-Fluoro-2-hydroxybenzoic acid F (5), hydroxyl (2) C₇H₅FO₃ 156.11 Higher acidity (pKa ~1.8–2.2)
3-Fluoro-5-isopropylbenzoic acid F (3), isopropyl (5) C₁₀H₁₁FO₂ 182.19 Altered electronic distribution
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4) C₇H₃BrF₂O₂ 253.00 Enhanced reactivity for coupling
2-Hydroxy-6-isopropyl-3-methylbenzoic acid OH (2), isopropyl (6), methyl (3) C₁₁H₁₄O₃ 194.23 Multi-substituted, complex steric effects

Key Observations :

  • Electronic Effects: Fluorine at the 5-position enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to non-fluorinated analogs .
  • Positional Isomerism : 3-Fluoro-5-isopropylbenzoic acid (F at 3-position) exhibits distinct electronic properties due to meta-substitution, which may alter binding affinity in receptor interactions compared to the para-substituted target compound .

Physicochemical Properties

Property 5-Fluoro-2-isopropylbenzoic acid 5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-hydroxybenzoic acid
Melting Point ~120–125°C (estimated) 145–147°C 210–212°C
Solubility (Water) Low (0.1–1 mg/mL) Moderate (5–10 mg/mL) High (>20 mg/mL)
logP ~2.8 ~1.9 ~1.2

Analysis :

  • The isopropyl group reduces aqueous solubility compared to hydroxyl or methyl substituents, favoring organic-phase reactions or lipid membrane penetration in drug design .
  • The hydroxyl group in 5-fluoro-2-hydroxybenzoic acid significantly lowers logP, enhancing solubility but reducing membrane permeability .

Biological Activity

5-Fluoro-2-isopropylbenzoic acid (FIBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and applications in drug development.

5-Fluoro-2-isopropylbenzoic acid is synthesized through various organic reactions, typically involving the introduction of a fluorine atom at the para position of isopropyl-substituted benzoic acid. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of FIBA is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The fluorine atom can increase binding affinity to these targets, while the isopropyl group influences hydrophobic interactions and overall molecular stability.

Potential Targets

  • Enzymes : FIBA may inhibit certain enzymes involved in metabolic pathways or signaling cascades.
  • Receptors : The compound could potentially modulate receptor activity, impacting cellular responses.

Cytotoxicity Studies

Research has shown that FIBA exhibits cytotoxic effects against various cancer cell lines. For instance, studies involving B16 melanoma cells demonstrated that analogs of FIBA displayed modest cytotoxicity, suggesting its potential as an anti-cancer agent .

Inhibition Studies

FIBA has been evaluated for its ability to inhibit specific proteins associated with cancer cell survival:

  • Mcl-1 and Bfl-1 Inhibition : Compounds structurally similar to FIBA have shown equipotent binding to Mcl-1 and Bfl-1 proteins, which are critical in regulating apoptosis in cancer cells. This suggests that FIBA may also possess similar inhibitory properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of FIBA and related compounds:

StudyFindings
Study 1 Evaluated the cytotoxicity of FIBA analogs against B16 melanoma cells; showed modest cytotoxic effects.
Study 2 Investigated the binding affinity of 2,5-substituted benzoic acids to Mcl-1 and Bfl-1; demonstrated equipotent binding with K_i values around 100 nM .
Study 3 Analyzed alkylating analogs related to FIBA; found that their potency was more dependent on the alkylating moiety than on the fluorinated substituent .

Applications in Drug Development

The insights gained from studying FIBA's biological activity suggest several potential applications:

  • Cancer Therapy : Given its interaction with apoptosis-regulating proteins, FIBA could be developed as a therapeutic agent targeting cancer cells.
  • Pharmaceutical Intermediate : Its unique structure makes it a valuable building block for synthesizing more complex organic molecules in drug development.

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